A Technical Guide to the Chemical Properties and Potential Applications of 1-(4-Iodobenzyl)-4-methylpiperidine
A Technical Guide to the Chemical Properties and Potential Applications of 1-(4-Iodobenzyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodobenzyl)-4-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The N-benzylpiperidine moiety, in particular, is a key pharmacophore in compounds designed to act on the central nervous system. This technical guide provides a summary of the known and predicted chemical properties of 1-(4-Iodobenzyl)-4-methylpiperidine, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activity based on structurally related compounds. While experimental data for this specific molecule is limited in public literature, this document consolidates predicted data and established methodologies to serve as a valuable resource for research and development.
Chemical Properties
Quantitative physicochemical properties for 1-(4-Iodobenzyl)-4-methylpiperidine are primarily based on computational predictions. These properties are essential for predicting the compound's behavior in biological systems and for planning experimental work. For context, data for the closely related analogues, 1-(4-Iodobenzyl)piperidine and 1-Benzyl-4-methylpiperidine, are also provided.[1][2]
| Property | 1-(4-Iodobenzyl)-4-methylpiperidine (Predicted) | 1-(4-Iodobenzyl)piperidine (Computed)[1] | 1-Benzyl-4-methylpiperidine (Computed)[2] |
| IUPAC Name | 1-[(4-iodophenyl)methyl]-4-methylpiperidine | 1-[(4-iodophenyl)methyl]piperidine | 1-benzyl-4-methylpiperidine |
| Molecular Formula | C₁₃H₁₈IN | C₁₂H₁₆IN | C₁₃H₁₉N |
| Molecular Weight | 315.19 g/mol | 301.17 g/mol | 189.30 g/mol |
| Monoisotopic Mass | 315.04840 Da | 301.03275 Da | 189.15175 Da |
| XLogP3-AA | 3.8 | 3.3 | 3.0 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bonds | 2 | 2 | 2 |
| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų | 3.2 Ų |
Experimental Protocols
Synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine
Objective: To synthesize 1-(4-Iodobenzyl)-4-methylpiperidine via N-alkylation.
Materials:
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4-Methylpiperidine (1.0 eq)[3]
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4-Iodobenzyl bromide (1.05 eq)
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Potassium carbonate (K₂CO₃) (2.5 eq), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Magnetic stirrer and stir bar
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Round-bottom flask and reflux condenser
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Separatory funnel
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 15 minutes.
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Add 4-iodobenzyl bromide (1.05 eq) to the mixture.
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Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1-(4-Iodobenzyl)-4-methylpiperidine.
Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
The N-benzylpiperidine scaffold is a cornerstone of many acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease.[4] Alzheimer's is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[4][5] AChE is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signal.[4][5] By inhibiting AChE, these drugs increase the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission.[5]
Numerous studies on N-benzylpiperidine derivatives have shown potent AChE inhibitory activity.[6][7][8] The N-benzyl group is known to interact with the catalytic anionic site (CAS) of the AChE enzyme, which is a key interaction for potent inhibition.[5] The piperidine nitrogen, being basic, is protonated at physiological pH and interacts with the anionic subsite of the enzyme. Modifications to the benzyl and piperidine rings are explored to optimize potency, selectivity over the related enzyme butyrylcholinesterase (BuChE), and pharmacokinetic properties.[6][9]
Given its structure, 1-(4-Iodobenzyl)-4-methylpiperidine is a strong candidate for investigation as an AChE inhibitor. The 4-iodobenzyl group could potentially form halogen bonds or other interactions within the enzyme's active site gorge, while the 4-methyl group on the piperidine ring could influence the binding conformation and selectivity.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 1-(4-Iodobenzyl)-4-methylpiperidine.
Caption: Proposed synthesis of 1-(4-Iodobenzyl)-4-methylpiperidine.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
This diagram illustrates the general mechanism by which N-benzylpiperidine derivatives inhibit the breakdown of acetylcholine.
Caption: Inhibition of Acetylcholinesterase (AChE) by N-benzylpiperidine derivatives.
References
- 1. 1-(4-Iodobenzyl)piperidine | C12H16IN | CID 7537600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsi.org [ijpsi.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
